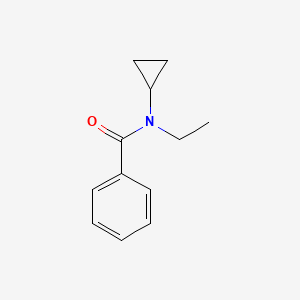
N-cyclopropyl-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-ethylbenzamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a cyclopropyl group and an ethyl group attached to the nitrogen atom, with a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclopropyl-N-ethylbenzamide can be synthesized through the reaction of cyclopropylamine and ethylamine with benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Benzoyl chloride+Cyclopropylamine+Ethylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Ultrasonic irradiation and green chemistry approaches, such as using eco-friendly solvents, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-ethylbenzamide undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amines.
Oxidation: It can be oxidized to form N-cyclopropyl-N-ethylbenzoic acid.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Benzoic acid, cyclopropylamine, and ethylamine.
Oxidation: N-cyclopropyl-N-ethylbenzoic acid.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N-ethylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
N-ethylbenzamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-cyclopropylbenzamide: Lacks the ethyl group, affecting its reactivity and solubility.
N,N-dimethylbenzamide: Contains two methyl groups instead of cyclopropyl and ethyl groups, altering its chemical properties.
Uniqueness: N-cyclopropyl-N-ethylbenzamide is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13(11-8-9-11)12(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNSFILCJMAWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














